REACTION_SMILES
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[CH3:25][OH:26].[Na+:24].[OH-:23].[c:1]1(-[n:11]2[n:12][n:13][n:14][c:15]2[S:16][CH2:17][C:18](=[O:19])[O:20][CH2:21][CH3:22])[cH:2][cH:3][cH:4][c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]12>>[c:1]1(-[n:11]2[n:12][n:13][n:14][c:15]2[S:16][CH2:17][C:18](=[O:19])[OH:20])[cH:2][cH:3][cH:4][c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CSc1nnnn1-c1cccc2ccccc12
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Name
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Type
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product
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Smiles
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O=C(O)CSc1nnnn1-c1cccc2ccccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |